2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
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Overview
Description
2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly urease.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action for 2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the metabolic processes of certain bacteria, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: Another thiadiazole derivative with potential medicinal applications.
Uniqueness
What sets 2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE apart is its unique structure that combines a thiadiazole ring with a hydrazinecarboxamide group. This combination enhances its potential as a versatile compound in various scientific fields .
Properties
IUPAC Name |
[(E)-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]thiophen-2-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6OS3/c10-7(16)13-12-2-6-1-5(3-17-6)4-18-9-15-14-8(11)19-9/h1-3H,4H2,(H2,11,14)(H3,10,13,16)/b12-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMIHRRNJCKAV-SWGQDTFXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CSC2=NN=C(S2)N)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1CSC2=NN=C(S2)N)/C=N/NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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